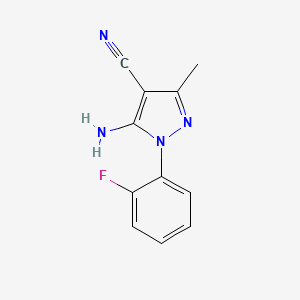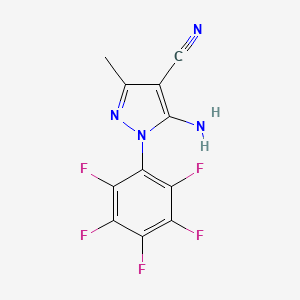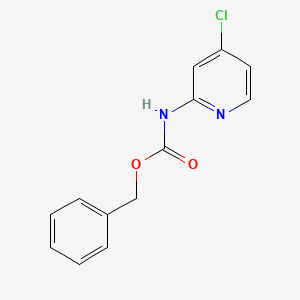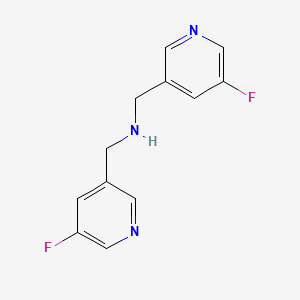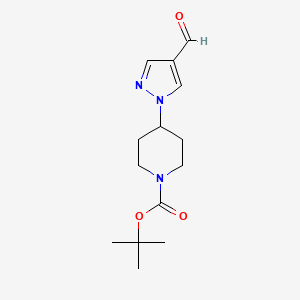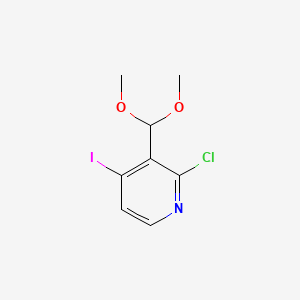
2-Chloro-3-(dimethoxymethyl)-4-iodopyridine
Vue d'ensemble
Description
“2-Chloro-3-(dimethoxymethyl)-4-iodopyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecule “2-Chloro-3-(dimethoxymethyl)-4-iodopyridine” contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ‘2-Chloro’, ‘3-(dimethoxymethyl)’, and ‘4-iodo’ denote the substituents on the pyridine ring at the 2nd, 3rd, and 4th positions respectively .Chemical Reactions Analysis
The reactivity of “2-Chloro-3-(dimethoxymethyl)-4-iodopyridine” would be influenced by the electron-donating methoxy groups and the electron-withdrawing halogens. The chlorine and iodine atoms might undergo nucleophilic substitution reactions, while the methoxy group could take part in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(dimethoxymethyl)-4-iodopyridine” would depend on its molecular structure. For instance, the presence of the polar pyridine ring, polarizable iodine atom, and polar methoxy groups would likely make the compound relatively polar .Applications De Recherche Scientifique
Preparation and Reactivity of Halogenated Pyridines
Halogenated pyridines, including derivatives similar to 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine, are utilized in the preparation of recyclable hypervalent iodine(V) reagents. These reagents are pivotal in organic synthesis, particularly in the oxidation of sulfides and alcohols. The recyclability of such reagents underscores their efficiency and environmental friendliness in synthetic processes (Yoshimura et al., 2011).
Halogen-rich Intermediates for Synthesis
Compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine highlight the utility of halogen-rich intermediates in constructing pentasubstituted pyridines. These structures are invaluable in medicinal chemistry, offering a versatile toolkit for introducing functional groups and diversifying molecular architectures, indicative of the potential roles compounds like 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine could play in similar syntheses (Wu et al., 2022).
Halogen Bonding in Crystal Engineering
The study of halobismuthates with 3-iodopyridinium cations demonstrates the importance of halogen bonding in crystal packing. This aspect of chemical interaction is crucial for designing materials with specific structural and functional properties, suggesting that derivatives like 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine could find applications in material science and crystal engineering (Gorokh et al., 2019).
Cross-Coupling Reactions
The iterative and regioselective cross-couplings of halopyridines, including 2-chloro derivatives, are foundational for constructing triheteroarylpyridine scaffolds. These scaffolds are essential in pharmaceuticals and agrochemicals, illustrating the broad applicability of halogenated pyridines in complex molecule synthesis (Daykin et al., 2010).
Mécanisme D'action
Target of Action
A structurally similar compound, 2-chloro-3′,4′-dimethoxybenzil, is known to inhibit human carboxylesterase-2 (hce-2) . Carboxylesterases play a crucial role in the metabolism of drugs and xenobiotics.
Mode of Action
If it acts similarly to 2-Chloro-3′,4′-dimethoxybenzil, it might interact with its target enzyme, potentially inhibiting its activity .
Result of Action
If it acts like its analog, it could potentially alter the metabolism of certain substances within the body .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-(dimethoxymethyl)-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClINO2/c1-12-8(13-2)6-5(10)3-4-11-7(6)9/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMMBWLNHTVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673932 | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | |
CAS RN |
1142192-28-6 | |
| Record name | Pyridine, 2-chloro-3-(dimethoxymethyl)-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





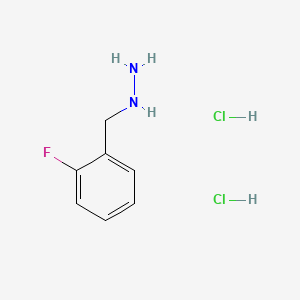
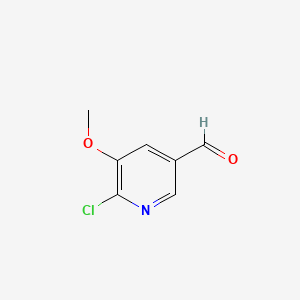

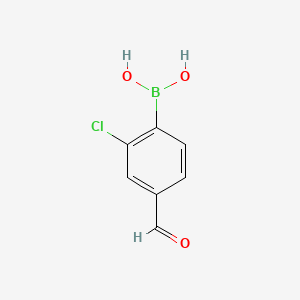

![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)

